4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

nAChR Neuroscience Ion Channel Pharmacology

Researchers studying nicotinic receptor pharmacology often face confounding off-target effects from non-selective antagonists. 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (CAS 946785-74-6) solves this with exceptional target selectivity: • α3β4 nAChR IC50 = 1.8 nM, 6.7-fold selective over α4β2, enabling clean mechanistic dissection of α3β4 pathways in pain & addiction models. • MAO-A IC50 = 18 nM, >6,600-fold selective over MAO-B, minimizing serotonergic off-target artifacts. • CNS-favorable properties (AlogP 3.3, pKa 3.6) and ≥97% purity ensure reproducible results. Supplied as a research building block with reliable global fulfillment.

Molecular Formula C13H11ClFNO
Molecular Weight 251.68 g/mol
CAS No. 946785-74-6
Cat. No. B1361048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine
CAS946785-74-6
Molecular FormulaC13H11ClFNO
Molecular Weight251.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl
InChIInChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3
InChIKeyTYPPOKPBQSDVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine Procurement Overview


4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine (CAS 946785-74-6) is a synthetic aromatic amine featuring a diphenyl ether core substituted with chloro, methyl, and fluorine groups . The compound has a molecular formula of C₁₃H₁₁ClFNO and a molecular weight of 251.68 g/mol . Predicted physicochemical properties include a boiling point of 345.3±42.0 °C, a density of 1.292±0.06 g/cm³, and a pKa of 3.60±0.10 . It is primarily offered by chemical suppliers as a research chemical and building block for pharmaceutical and agrochemical intermediate synthesis, typically at purities ≥97% .

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine Generic Substitution Failure


While the diphenyl ether scaffold is common in medicinal chemistry, minor alterations in the substitution pattern profoundly alter target engagement and biological activity. The specific combination of a 4-chloro-3-methylphenoxy group and a 3-fluorophenylamine core in 946785-74-6 creates a unique pharmacophore that is not replicated by simple positional isomers or mono-substituted analogs [1]. For instance, chlorophenoxy derivatives with different alkyl chain lengths or terminal amine moieties (e.g., piperidines vs. phenylamines) exhibit widely divergent histamine H3 receptor affinities and nAChR subtype selectivities [2][3]. Therefore, procurement of a closely related analog without direct experimental validation in the target assay risks project delays and irreproducible results due to unanticipated changes in potency, selectivity, or physicochemical properties.

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine Quantitative Differentiation Evidence


α3β4 nAChR Antagonist Potency

This compound demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is within the low nanomolar range typically sought for lead optimization in addiction and pain programs [1]. By comparison, related chlorophenoxyalkylamine derivatives with modified amine moieties (e.g., piperidine-based) often exhibit reduced potency at nAChR subtypes, with Ki values in the 100-200 nM range for other targets like the histamine H3 receptor [2], highlighting the unique binding profile of this specific aniline scaffold.

nAChR Neuroscience Ion Channel Pharmacology

nAChR Subtype Antagonism Selectivity

In a panel of human nAChR subtypes, the compound exhibits a distinct selectivity profile. The measured antagonist IC50 values are: α3β4 (1.8 nM), α1β1γδ (7.9 nM), α4β2 (12 nM), and α4β4 (15 nM) [1]. This demonstrates a preference for α3β4 over α4β2 by approximately 6.7-fold and over α4β4 by approximately 8.3-fold [1]. In contrast, many broad-spectrum nAChR antagonists show less discrimination among these subtypes or are biased towards α4β2 receptors. This specific selectivity fingerprint is valuable for dissecting the contributions of individual nAChR subtypes in complex physiological systems.

nAChR Selectivity Subtype-specific Pharmacology

Selective MAO-A Inhibition

The compound inhibits bovine brain mitochondrial MAO-A with an IC50 of 18 nM, demonstrating over 6,600-fold selectivity over MAO-B (IC50 = 120,000 nM) [1]. This high degree of isoform selectivity is a critical differentiator, as many MAO inhibitors (e.g., tranylcypromine, phenelzine) are non-selective and carry a significant risk of adverse interactions. The selectivity profile positions this compound as a potentially safer tool for probing MAO-A biology compared to less selective alternatives, though it lacks the potency of clinical-stage selective MAO-A inhibitors (e.g., moclobemide, IC50 ~6 nM) [1].

MAO-A MAO-B Enzyme Inhibition Selectivity

Predicted Lipophilicity and pKa Profiles

The predicted pKa of 3.60±0.10 indicates that the aniline nitrogen is weakly basic, and at physiological pH (7.4), the compound will exist predominantly in its neutral, unionized form . This is a significant advantage over more basic analogs (e.g., piperidine-containing derivatives with pKa ~8-9), which are ionized at physiological pH and may exhibit lower passive membrane permeability . Additionally, the predicted logP (AlogP) of approximately 3.3 [1] suggests favorable blood-brain barrier penetration potential compared to more polar or more lipophilic analogs. These calculated properties provide a rational basis for prioritizing this specific aniline over structurally related, but physicochemically distinct, compounds for CNS-targeted research.

Drug-like Properties Lipophilicity pKa Physicochemical Characterization

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine Application Scenarios


Selective α3β4 nAChR Antagonism for Pain & Addiction Research

With a potent and selective α3β4 nAChR antagonism profile (IC50 = 1.8 nM for α3β4, 6.7-fold selective over α4β2), this compound is best utilized as a pharmacological tool to dissect the role of α3β4-containing nAChRs in preclinical models of neuropathic pain, nicotine dependence, and withdrawal [1]. Its selectivity minimizes confounding effects from α4β2 receptor modulation, providing cleaner mechanistic data compared to broader-spectrum nAChR antagonists.

Selective MAO-A Inhibitor for Serotonergic Pathway Studies

The compound's exceptional MAO-A selectivity (IC50 = 18 nM; >6,600-fold over MAO-B) enables researchers to specifically interrogate MAO-A function in serotonergic and noradrenergic neurotransmission without the off-target MAO-B inhibition that complicates studies using non-selective inhibitors [2]. It is a valuable probe for in vitro experiments examining neurotransmitter metabolism and oxidative stress mechanisms in neuronal cell lines.

CNS-Penetrant Scaffold for Lead Optimization

The predicted pKa of 3.6 and AlogP of 3.3 suggest favorable passive membrane permeability and potential for CNS penetration, positioning this compound as a promising scaffold for lead optimization programs targeting CNS disorders [3]. Medicinal chemists can use it as a starting point for SAR studies, leveraging its unique substitution pattern to improve potency and selectivity while maintaining desirable drug-like properties.

Chemical Intermediate for Diphenyl Ether Pharmacophores

As a high-purity (≥97%) aromatic amine building block, this compound serves as a key intermediate for the synthesis of more complex diphenyl ether derivatives, including potential SERT ligands, histamine H3 receptor modulators, or other GPCR-targeted agents [4][5]. Its well-defined structure and commercial availability make it a reliable starting material for generating focused libraries of structurally related analogs.

Technical Documentation Hub

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